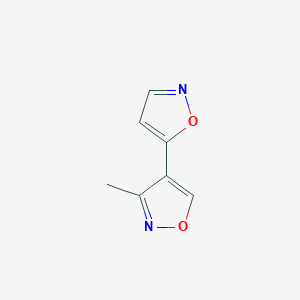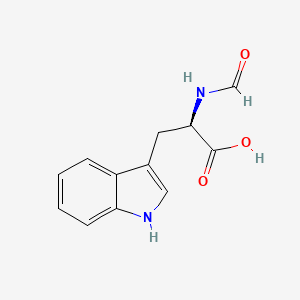
Formyl-d-tryptophan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Formyl-d-tryptophan is a derivative of the amino acid tryptophan, where a formyl group is attached to the nitrogen atom of the indole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Formyl-d-tryptophan can be synthesized through several methods. One common approach involves the formylation of d-tryptophan using formic acid and acetic anhydride under controlled conditions . Another method includes the use of formyl chloride in the presence of a base such as pyridine .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions: Formyl-d-tryptophan undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different products.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The formyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Various nucleophiles can be used to substitute the formyl group.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N-formyl-kynurenine, while reduction can yield d-tryptophanol .
Aplicaciones Científicas De Investigación
Formyl-d-tryptophan has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme mechanisms and protein interactions.
Mecanismo De Acción
The mechanism of action of formyl-d-tryptophan involves its interaction with specific molecular targets. For instance, it can bind to formyl peptide receptors, which are involved in immune responses. The binding of this compound to these receptors can trigger a cascade of signaling pathways, leading to various biological effects .
Comparación Con Compuestos Similares
Formyl-l-tryptophan: Similar in structure but with the l-configuration.
N-formyl-kynurenine: An oxidation product of tryptophan.
Tryptophan: The parent amino acid without the formyl group.
Uniqueness: Formyl-d-tryptophan is unique due to its specific stereochemistry and the presence of the formyl group, which imparts distinct chemical and biological properties. Its ability to interact with formyl peptide receptors sets it apart from other tryptophan derivatives .
Propiedades
Fórmula molecular |
C12H12N2O3 |
|---|---|
Peso molecular |
232.23 g/mol |
Nombre IUPAC |
(2R)-2-formamido-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C12H12N2O3/c15-7-14-11(12(16)17)5-8-6-13-10-4-2-1-3-9(8)10/h1-4,6-7,11,13H,5H2,(H,14,15)(H,16,17)/t11-/m1/s1 |
Clave InChI |
RNEMLJPSSOJRHX-LLVKDONJSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=CN2)C[C@H](C(=O)O)NC=O |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,2S,3R,4R,5S,6S)-7,7-Dimethylbicyclo[4.1.0]heptane-1,2,3,4,5,6-hexaol](/img/structure/B12865911.png)
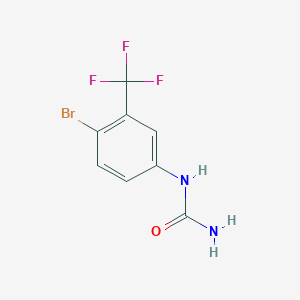
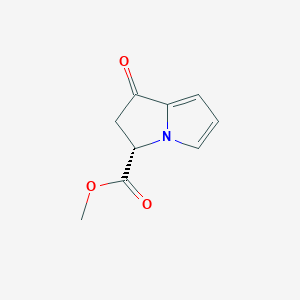
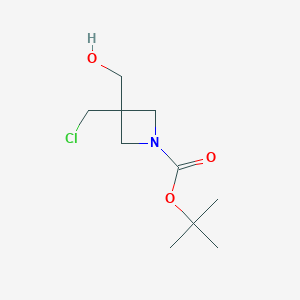
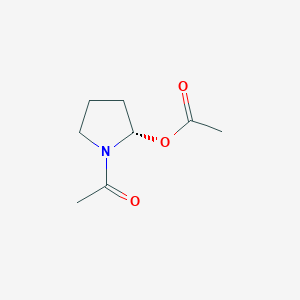

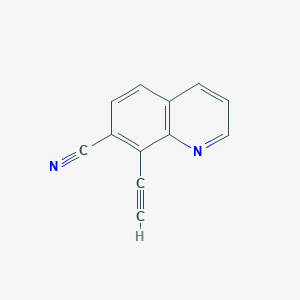
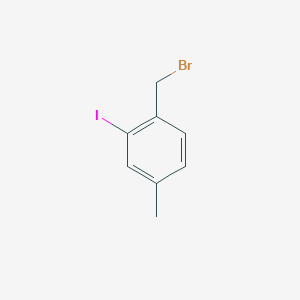
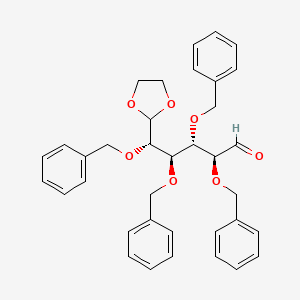
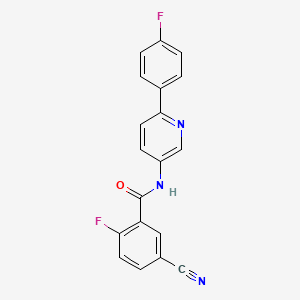
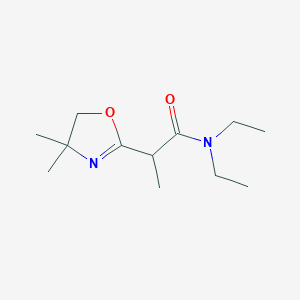
![2-Bromo-7-methylbenzo[d]oxazole](/img/structure/B12865997.png)
